![molecular formula C20H16N2O4S B2970248 4-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921565-93-7](/img/structure/B2970248.png)

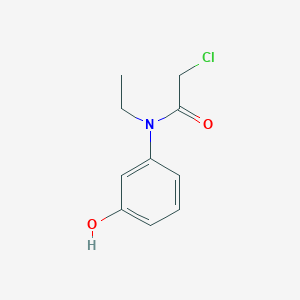

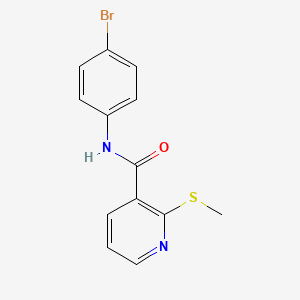

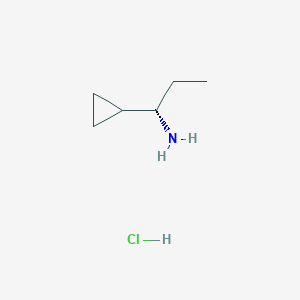

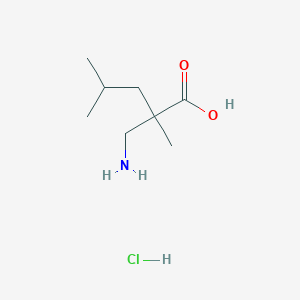

4-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-methoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide” is a complex organic compound that contains several functional groups, including a benzamide, a thiazole, and a benzofuran . These functional groups suggest that this compound could have interesting biological activities, but specific details would require further study.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be planar due to the presence of the aromatic rings .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Research has demonstrated the utility of related benzamide compounds in the synthesis of novel heterocyclic compounds. For instance, novel derivatives have been synthesized with potential as anti-inflammatory and analgesic agents, highlighting the role of such compounds in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer Activity

Cobalt(II) complexes involving similar thiazolyl benzamide structures have been synthesized and examined for their fluorescence properties and anticancer activity, specifically against human breast cancer cell lines. This underscores the potential of benzamide derivatives in cancer treatment research (Vellaiswamy & Ramaswamy, 2017).

Alzheimer's Disease Treatment

Benzamide derivatives have also been explored for their selectivity as histone deacetylase 6 inhibitors, demonstrating potential for ameliorating Alzheimer's disease phenotypes. These findings suggest a promising avenue for Alzheimer's treatment via modulation of tau protein phosphorylation and aggregation (Lee et al., 2018).

Photodynamic Therapy

Research into the synthesis and characterization of new benzamide derivatives containing Schiff base groups has identified compounds with high singlet oxygen quantum yields. This indicates their potential application in photodynamic therapy for cancer treatment, demonstrating the versatility of benzamide derivatives in developing treatments for various diseases (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antioxidant Activities

A new benzamide compound isolated from endophytic Streptomyces has shown both antimicrobial and antioxidant activities. This discovery underscores the potential of natural and synthetic benzamide derivatives in addressing microbial infections and oxidative stress-related conditions (Yang et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Benzofuran compounds are known to have a broad range of clinical uses, indicating the diverse pharmacological activities of this series of compounds .

Result of Action

It is known that benzofuran derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propiedades

IUPAC Name |

4-methoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S/c1-24-14-8-6-12(7-9-14)19(23)22-20-21-15(11-27-20)17-10-13-4-3-5-16(25-2)18(13)26-17/h3-11H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXYSKQWVKPCJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2970167.png)

![5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[(2-hydrazinylacetyl)amino]ethoxy]ethoxy]ethyl]pentanamide;dihydrochloride](/img/structure/B2970172.png)

![N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2970177.png)

![2-Chloro-N-[2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]ethyl]propanamide](/img/structure/B2970182.png)